N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride
CAS No.: 77791-44-7
Cat. No.: VC18462243
Molecular Formula: C16H25ClN2O2
Molecular Weight: 312.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77791-44-7 |
|---|---|
| Molecular Formula | C16H25ClN2O2 |
| Molecular Weight | 312.83 g/mol |
| IUPAC Name | N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide;chloride |
| Standard InChI | InChI=1S/C16H24N2O2.ClH/c1-17(12-13-20-15-8-4-2-5-9-15)16(19)14-18-10-6-3-7-11-18;/h2,4-5,8-9H,3,6-7,10-14H2,1H3;1H |
| Standard InChI Key | NYBSLGKKPPOERY-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCOC1=CC=CC=C1)C(=O)C[NH+]2CCCCC2.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-methyl-2-(piperidin-1-yl)-N-[2-(phenoxy)ethyl]acetamide hydrochloride, reflects its three primary components:
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Piperidine ring: A six-membered amine ring contributing to basicity and potential receptor interactions .
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Phenoxyethyl group: An ether-linked phenyl moiety that enhances lipid solubility and membrane permeability .
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Acetamide backbone: A polar functional group enabling hydrogen bonding and solubility in aqueous media .
The hydrochloride salt form increases stability and water solubility, critical for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis of piperidine-acetamide derivatives typically involves multi-step reactions:
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Formation of the phenoxyethyl amine: Reacting 2-phenoxyethylamine with methylating agents introduces the N-methyl group .
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Acetamide formation: Condensation with chloroacetyl chloride yields the acetamide intermediate .
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Piperidine incorporation: Nucleophilic substitution with piperidine introduces the heterocyclic ring .
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Hydrochloride salt formation: Treatment with hydrochloric acid produces the final stable salt .
A representative synthesis from analogous compounds involves refluxing N-(4-hydroxyphenyl)acetamide with 1-(2-chloroethyl)piperidine hydrochloride in dimethyl sulfoxide (DMSO) and potassium carbonate . This method emphasizes the importance of anhydrous conditions and polar aprotic solvents to achieve high yields .
Industrial-Scale Production
Industrial methods prioritize scalability and purity:
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Continuous flow reactors: Enhance reaction control and reduce byproducts .
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Chromatographic purification: Ensures >95% purity for pharmaceutical applications .
Pharmacological and Biological Properties
Inferred Mechanisms of Action
Piperidine derivatives are known to modulate neurotransmitter systems and enzyme activity. For N-methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride, potential targets include:
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Serotonin and norepinephrine receptors: Piperidine moieties often exhibit affinity for monoamine transporters, suggesting antidepressant or anxiolytic potential .
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Cyclooxygenase (COX) enzymes: Phenoxy groups may inhibit prostaglandin synthesis, implicating anti-inflammatory effects .
Comparative Biological Activity
While direct studies are scarce, structurally related compounds demonstrate:
Table 2: Biological Activities of Analogous Compounds
For example, N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide analogs show significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Applications in Scientific Research
Medicinal Chemistry
The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. Key research areas include:
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Pain management: Piperidine derivatives are explored as non-opioid analgesics .
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Neuroprotection: Potential to mitigate oxidative stress in neurodegenerative models .
Material Science
The phenoxyethyl group’s hydrophobicity makes the compound a candidate for:
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